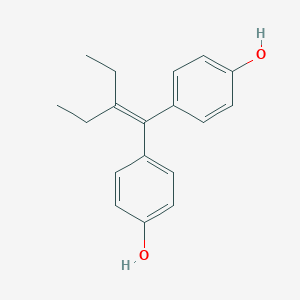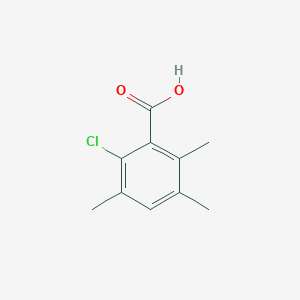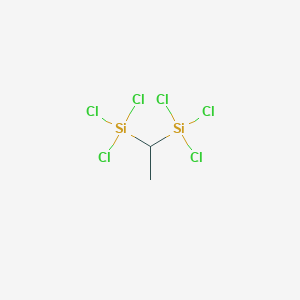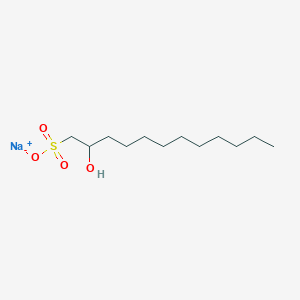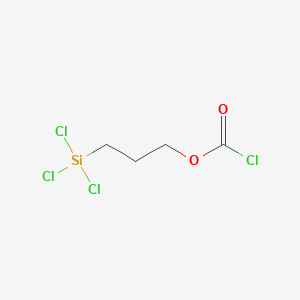
1,1-Dibromo-2,2-diphenylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2,2-diphenylcyclopropane (DBDCP) is a cyclopropane compound that has been widely used in the past as a pesticide and nematocide. However, due to its harmful effects on human health and the environment, its use has been banned in many countries. Despite this, DBDCP remains of interest to the scientific community due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2,2-diphenylcyclopropane is not fully understood, but it is believed to act as a potent inhibitor of spermatogenesis in males. It has also been shown to have cytotoxic effects on various cell lines.
Biochemical and Physiological Effects
1,1-Dibromo-2,2-diphenylcyclopropane has been shown to have a variety of harmful effects on human health. It is a known carcinogen and has been linked to various types of cancer, including testicular cancer. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dibromo-2,2-diphenylcyclopropane has a number of advantages as a chemical intermediate, including its high reactivity and unique chemical properties. However, its use is limited by its toxicity and potential harm to human health and the environment.
Orientations Futures
There are a number of potential future directions for research on 1,1-Dibromo-2,2-diphenylcyclopropane. These include further investigation into its mechanism of action and potential applications in the synthesis of novel compounds and materials. Additionally, research into the development of safer and more environmentally friendly alternatives to 1,1-Dibromo-2,2-diphenylcyclopropane is needed.
Applications De Recherche Scientifique
1,1-Dibromo-2,2-diphenylcyclopropane has been the subject of extensive research due to its potential application as a chemical intermediate in the synthesis of various compounds. It has also been investigated for its potential use in the production of polymers and other materials.
Propriétés
Numéro CAS |
17343-74-7 |
|---|---|
Nom du produit |
1,1-Dibromo-2,2-diphenylcyclopropane |
Formule moléculaire |
C15H12Br2 |
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
(2,2-dibromo-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
QHZSIIJMQUCZGT-UHFFFAOYSA-N |
SMILES |
C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
17343-74-7 |
Synonymes |
1,1-Dibromo-2-2-diphenylcyclopropane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

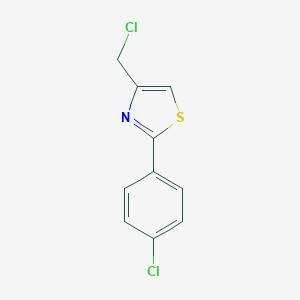


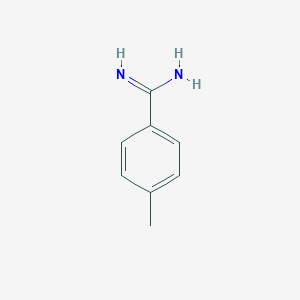
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
